3-aminoindane-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5,9H,3-4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFRECLNBYNVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Aminoindane 5 Carboxylic Acid and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to introduce the desired stereochemistry during the formation of the molecule's core structure. This can be achieved through the temporary use of chiral molecules, or by employing chiral catalysts.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net After the desired chiral center is created, the auxiliary is removed for potential reuse. This method offers high levels of stereoselectivity and reliability. researchgate.net
One prominent strategy applicable to the synthesis of chiral amino acids involves the use of chiral Ni(II) complexes formed from a Schiff base of glycine (B1666218) and a chiral tridentate ligand. nih.govscispace.com The chiral ligand environment of the metal complex directs the stereoselective alkylation at the α-carbon of the glycine unit. nih.gov For instance, a chiral Ni(II) complex can be alkylated under basic conditions to yield the product as a single diastereomer. Subsequent hydrolysis of the complex releases the desired non-proteinogenic amino acid with high enantiomeric excess, and the chiral auxiliary can often be recovered. scispace.com While this has been demonstrated for various amino acids, its application can be extended to the synthesis of constrained analogues like 3-aminoindane-5-carboxylic acid by using an appropriate alkylating agent.
Another class of auxiliaries includes those derived from naturally occurring compounds like amino acids and terpenes. nih.gov For example, enantiopure oxazolidinones can be prepared and used to direct asymmetric reactions. scispace.com Similarly, sulfinimines prepared from chiral sulfinamides can undergo diastereoselective additions to establish the stereochemistry of the resulting amino group. scispace.com
Organocatalytic and Metal-Catalyzed Enantioselective Routes
The use of small organic molecules or metal complexes as chiral catalysts avoids the need to install and remove an auxiliary group. scispace.com
Organocatalysis: Organocatalytic methods have been successfully employed in the synthesis of related indane structures. For example, (R)-proline has been shown to catalyze the amination of functionalized indane carboxaldehydes, providing a pathway to key chiral amine intermediates with excellent enantioselectivity (>99% ee). This approach is highly efficient for producing metabotropic glutamate (B1630785) receptor ligands that share the aminoindane scaffold.
Metal-Catalyzed Reactions: Transition-metal catalysis offers powerful tools for asymmetric synthesis. Rhodium-catalyzed asymmetric hydrogenation, using chiral phosphine (B1218219) ligands like Me-DuPHOS, is a key step in producing chiral amino acids from unsaturated precursors. This method can convert a prochiral α,β-unsaturated acid into a chiral saturated acid with very high enantiomeric excess.
Another powerful metal-catalyzed approach is the nickel-catalyzed intramolecular reductive Heck reaction. This method can form benzene-fused cyclic compounds, such as those with an indane core, creating a quaternary stereocenter with high enantioselectivity. organic-chemistry.org The reaction proceeds through an enantiodetermining migratory insertion followed by protonation. organic-chemistry.org
Table 1: Examples of Catalytic Asymmetric Reactions
| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Stereoselectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium / Me-DuPHOS | α,β-Unsaturated Cyano Acid | Saturated Cyano Ester | High ee |
| Intramolecular Reductive Heck | Nickel / Chiral Ligand | Aryl Bromide with Alkene Tether | Fused Cyclic Compound | High ee |
| Arylcyanation | Nickel / TangPHOS | Benzonitrile with Olefin | 1,1-Disubstituted Indane | High ee organic-chemistry.org |
Chemoenzymatic Preparations and Kinetic Resolution
Chemoenzymatic methods combine chemical synthesis with the high selectivity of biological catalysts like enzymes. Kinetic resolution is a common strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the reacted product to be separated.
Lipases are frequently used for the kinetic resolution of racemic alcohols and esters. nih.gov For the synthesis of chiral amino acids, a lipase (B570770) can selectively acylate one enantiomer of a racemic amine or alcohol precursor, yielding an acylated product and the unreacted enantiomer in high optical purity. A dynamic kinetic resolution (DKR) process improves upon this by coupling the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer product. nih.govnih.gov This has been achieved by combining lipase-catalyzed transesterification with a ruthenium-based racemization catalyst. nih.gov
Transaminases (ω-TAs) are another class of enzymes with significant potential for synthesizing chiral amines from ketone precursors via asymmetric reductive amination. researchgate.net By selecting a transaminase with the appropriate stereopreference, either the (R)- or (S)-amine can be produced from a prochiral ketone. Computational design and enzyme engineering have been employed to improve the catalytic efficiency of transaminases for bulky substrates like indanone derivatives. researchgate.net
Diastereoselective Reductions and Annulations
Diastereoselective reactions are used to control the relative stereochemistry of multiple chiral centers.
Diastereoselective Reductions: The stereoselective reduction of a ketone, such as a substituted 1-indanone, is a common strategy to create a chiral alcohol. This alcohol can then be converted to the desired amine with retention or inversion of configuration. For example, directed reductive amination of β-hydroxy ketones using a titanium alkoxide to coordinate an intermediate imino alcohol can produce 1,3-syn-amino alcohols with high diastereoselectivity. organic-chemistry.org
Diastereoselective Annulations: Annulation reactions form a new ring onto an existing structure. Various metal-catalyzed annulation reactions have been developed to construct the indane skeleton with high diastereoselectivity. rsc.org For example, half-sandwich rare-earth metal complexes can catalyze a [3+2] annulation of aromatic aldimines with alkenes to produce multi-substituted 1-aminoindanes as either trans or cis diastereoisomers with excellent control. organic-chemistry.org Palladium-catalyzed annulation reactions of conjugate acceptors with allenyl boronic esters are also effective for creating substituted cyclopentene (B43876) rings, which are part of the indane structure, with high diastereoselectivity. nih.gov
Stereoselective Preparations from Precursors
An alternative to building the chiral centers during the core synthesis is to start with a pre-formed indanone or indene (B144670) ring system and introduce the amino group stereoselectively.
Routes from Indanone and Indene Derivatives
Indanone derivatives are versatile precursors for this compound. The synthesis of the indanone core itself can be achieved through several methods, most commonly the intramolecular Friedel-Crafts cyclization of a 3-arylpropionic acid. whiterose.ac.uk For example, treating 3-(4-carboxyphenyl)propanoic acid with a strong acid like polyphosphoric acid or methanesulfonic acid would yield 1-oxo-indane-5-carboxylic acid.
Once the 5-carboxy-1-indanone precursor is obtained, the 3-amino group can be introduced via several routes:
Reductive Amination: The indanone can be directly converted to the aminoindane through reductive amination. libretexts.orgmasterorganicchemistry.com This one-pot reaction involves the formation of an intermediate imine or enamine by reacting the ketone with an amine source (like ammonia), followed by reduction with a suitable agent such as sodium cyanoborohydride (NaBH₃CN). libretexts.orgyoutube.com The use of a chiral amine source or a chiral reducing agent can induce stereoselectivity.
From an Oxime: The indanone can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime yields the corresponding amine. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.
Indene derivatives can also serve as precursors. For example, hydroboration-oxidation of an appropriately substituted indene can introduce a hydroxyl group, which can then be converted to an amine. Alternatively, an aziridination reaction on the indene double bond followed by ring-opening can also install the amino functionality.
Utilizing Chiral Amino Acids as Chiral Pool Precursors
The synthesis of enantiomerically pure compounds like the stereoisomers of this compound often employs the chiral pool, a collection of readily available, inexpensive, and enantiomerically pure natural products. Chiral amino acids are prominent members of this pool, serving as versatile starting materials. Their inherent chirality can be transferred to the target molecule through various synthetic transformations, obviating the need for chiral separations or asymmetric catalysis in later stages.
One established strategy involves using a chiral amino acid to construct a key intermediate where the stereocenter is preserved. For instance, a derivative of a natural amino acid like (S)-alanine can be used to form a chiral template, such as an oxazolidinone. This template can then undergo a series of reactions, including stereoselective additions, to build the desired molecular framework. open.ac.uk The stereochemistry at the α-carbon of the amino acid directs the formation of new chiral centers in the product. open.ac.uk
Another approach utilizes chiral Schiff bases derived from amino acids. For example, a chiral nickel(II) complex formed from a proline derivative and glycine can serve as a key building block. scispace.com This complex can undergo diastereoselective alkylation reactions, where the existing chirality from the proline auxiliary directs the stereochemical outcome of the reaction, leading to the formation of β-amino acids with high enantiomeric excess. scispace.com Biocatalytic methods, employing enzymes like amino acid dehydrogenases, also represent a powerful tool for the asymmetric synthesis of amino acids and their derivatives, offering high enantioselectivity and stability. mdpi.com
Table 1: Examples of Chiral Pool Precursors and Methodologies
| Chiral Precursor Source | Synthetic Methodology | Key Feature | Relevant Finding |
|---|---|---|---|
| (S)-Alanine | Oxazolidinone Template | Use of a chiral auxiliary to direct stereochemistry. | Can be used to generate new chiral centers via radical or alkylation reactions. open.ac.uk |
| (S)-Proline Derivative | Chiral Nickel(II) Complex | Asymmetric alkylation of a glycine equivalent. | Allows for the synthesis of β-amino acids with high enantiomeric excess (ee). scispace.com |
| L-Glyceraldehyde | Sequential Aldol Additions | Use of a non-amino acid chiral starting material. | Demonstrates the broader concept of using the chiral pool for amino acid synthesis. nih.gov |
Regioselective Functionalization Strategies
The synthesis of this compound requires precise control over the placement of functional groups on the indane ring system. Regioselectivity, the ability to control where a reaction occurs on a molecule with multiple potential reaction sites, is paramount. The indane core consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, and functionalizing the aromatic portion at the desired C-5 position while introducing an amino group at the C-3 position presents a significant chemical challenge.
Strategies for regioselective functionalization often rely on directing group effects or the inherent electronic properties of the substrate. For the aromatic ring of the indane system, electrophilic aromatic substitution reactions can be difficult to control, potentially leading to mixtures of isomers. nih.gov More advanced methods like directed ortho-metalation or iridium-catalyzed C-H borylation offer superior control. nih.govdiva-portal.org In these approaches, a directing group guides the metal catalyst to a specific C-H bond. For instance, while the C-4 proton in a related benzothiadiazole system is the most acidic, the presence of a nitrogen lone pair can sterically inhibit reaction at that site, leading to a high preference for functionalization at the C-5 position. nih.govdiva-portal.org This principle can be applied to indane precursors to install the carboxylic acid or a precursor group regioselectively at the 5-position.
The generation of arynes, highly reactive intermediates, provides another pathway for functionalization. nih.govdiva-portal.org An unsymmetrical aryne generated on the indane aromatic ring could theoretically be trapped by a nucleophile. The regioselectivity of this trapping is often governed by the distortion of the triple bond, with the nucleophile preferentially attacking the more linear carbon atom. nih.govdiva-portal.org However, achieving the specific 3-amino-5-carboxy substitution pattern often requires a multi-step synthesis where the functional groups are introduced sequentially or as part of a ring-forming strategy, as direct C-H functionalization at the C-3 position of the saturated ring is mechanistically distinct from aromatic C-H functionalization.
Development of Scalable Synthetic Routes for Research Applications
Transitioning a synthetic sequence from a small-scale laboratory procedure to a robust route capable of producing gram-scale quantities or more for extensive research requires careful consideration of practicality, efficiency, and cost. A scalable synthesis prioritizes high-yielding reactions, the use of stable and inexpensive reagents, and operationally simple procedures. nih.gov
For a molecule like this compound, a scalable route would likely involve a convergent synthesis where key fragments are prepared separately and then combined. Key considerations for scalability include:
Reaction Conditions: Utilizing mild reaction conditions and avoiding cryogenic temperatures or high pressures is advantageous. nih.gov Phase-transfer catalysis is one technique that can facilitate reactions under mild conditions and is often amenable to scale-up. nih.gov
Reagent Selection: Employing stable, easy-to-handle reagents is crucial. For instance, using an air-stable adduct for reactions like amide bond formation can simplify the process significantly compared to using highly pyrophoric reagents. researchgate.net
Purification: Minimizing the number of chromatographic purifications is a key goal in process chemistry. Ideally, intermediates can be crystallized or carried through to the next step without extensive purification. nih.gov
Atom Economy: Designing a route that incorporates most of the atoms from the starting materials into the final product enhances efficiency and reduces waste.
An example of a scalable approach for a related amino acid, 2-aminoindane-2-carboxylic acid, involved a two-step alkylation and cyclization sequence that proceeded in high chemical yield (93-97%) without purification of the intermediate. nih.gov Such a strategy, which combines high efficiency with operational simplicity, serves as a model for the development of practical, research-scale syntheses of this compound and its derivatives. nih.govnih.gov
Chemical Transformations and Derivatization Studies
Reactivity of the Amino Group: Acylation, Alkylation, and Protecting Group Chemistry
The primary amino group at the 3-position is a nucleophilic center, readily participating in a variety of chemical transformations.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide array of substituents.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reactants.
Protecting Group Chemistry: Due to its reactivity, the amino group often requires protection during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced under specific conditions and later removed selectively.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl chloride | N-acetyl-3-aminoindane-5-carboxylic acid | Base (e.g., triethylamine) in an aprotic solvent |
| Alkylation | Methyl iodide | N-methyl-3-aminoindane-5-carboxylic acid | Base (e.g., potassium carbonate) |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-3-aminoindane-5-carboxylic acid | Base (e.g., sodium bicarbonate) in a mixed solvent system |
| Cbz Protection | Benzyl chloroformate | N-Cbz-3-aminoindane-5-carboxylic acid | Base (e.g., sodium carbonate) at low temperature |
Reactivity of the Carboxylic Acid Group: Amidation, Esterification, and Reduction
The carboxylic acid group at the 5-position is another key reactive site, enabling the formation of esters, amides, and its reduction to an alcohol.
Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.
Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation provides access to hydroxymethyl-indane derivatives.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Amidation | Benzylamine / EDC | N-benzyl-5-(aminocarbonyl)-3-aminoindane | Aprotic solvent (e.g., DMF) |
| Esterification | Methanol / H₂SO₄ | Methyl 3-aminoindane-5-carboxylate | Reflux in methanol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (3-aminoindan-5-yl)methanol | Anhydrous THF, followed by aqueous workup |
Electrophilic and Nucleophilic Substitutions on the Indane Ring System
The aromatic ring of the indane system can undergo substitution reactions, although the reactivity is influenced by the existing substituents. The amino group (or its protected form) and the carboxylic acid group direct incoming electrophiles to specific positions on the ring. The amino group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. Their combined influence will determine the regioselectivity of electrophilic substitution reactions. Nucleophilic aromatic substitution is generally difficult on this electron-rich ring system unless activated by strong electron-withdrawing groups.
Formation of Conformationally Constrained Derivatives and Macrocycles
The bifunctional nature of 3-aminoindane-5-carboxylic acid makes it a valuable scaffold for creating conformationally constrained molecules and macrocycles. The defined spatial relationship between the amino and carboxylic acid groups can be exploited to synthesize rigid structures. For instance, intramolecular cyclization could be envisioned under specific conditions, although this would be sterically challenging. More commonly, it can be used as a building block in the synthesis of larger macrocyclic structures by reacting the amino group of one molecule with the carboxylic acid of another, often in a stepwise or high-dilution process to favor macrocyclization over polymerization.
Synthesis of Prodrugs and Probes for Mechanistic Studies (as chemical tools)
The functional groups of this compound are amenable to modifications for creating prodrugs and chemical probes.
Prodrugs: The carboxylic acid can be esterified to improve membrane permeability and oral bioavailability; these esters can then be hydrolyzed by intracellular esterases to release the active parent drug. Similarly, the amino group can be converted into an amide or a carbamate, which can be designed to be cleaved enzymatically in vivo.
Chemical Probes: For mechanistic studies, the molecule can be derivatized to incorporate reporter tags such as fluorescent labels, biotin, or radioactive isotopes. For example, a fluorescent dye could be coupled to the amino group via an amide linkage, allowing the visualization of the molecule's distribution in biological systems. The carboxylic acid could be used to tether the molecule to a solid support for affinity chromatography experiments.
Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-aminoindane-5-carboxylic acid. One-dimensional (1D) techniques like ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, provide detailed information about the molecule's connectivity and spatial arrangement.
¹H NMR spectroscopy helps in identifying the number and type of protons in the molecule. The chemical shifts (δ) of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring, distinguishing the 5-carboxylic acid and 3-amino substitution. The protons on the indane ring (at C1, C2, and C3) exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling, which helps in assigning their relative positions.
¹³C NMR provides information on the carbon skeleton, with distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the indane core. The chemical shifts are sensitive to the electronic environment of each carbon atom.
2D NMR techniques are critical for unambiguous assignments. researchgate.net
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on adjacent carbons, such as the H2-H3 and H1-H2 connectivities in the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on its attached proton. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for confirming the regiochemistry, for instance, by showing correlations from the C1 protons to the aromatic ring carbons. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. This is particularly important for determining the relative stereochemistry (cis or trans) of the substituents on the five-membered ring. For example, a NOESY correlation between the proton at C3 and one of the protons at C2 would suggest they are on the same face of the ring. This technique is crucial for differentiating diastereomers. nih.gov
By combining these NMR methods, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming both the regiochemistry and relative stereochemistry of the molecule. researchgate.netmdpi.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on the analysis of similar structures. Actual values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H3 (CH-NH₂) | ~4.5 - 4.8 | ~55 - 60 |
| H2 (CH₂) | ~2.0 - 2.5 | ~30 - 35 |
| H1 (CH₂) | ~2.8 - 3.4 | ~38 - 43 |
| Aromatic CH | ~7.5 - 8.2 | ~120 - 135 |
| Quaternary Aromatic C | N/A | ~130 - 150 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
While NMR spectroscopy can determine the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration (e.g., R or S) of a chiral center. nih.gov This technique requires the formation of a suitable single crystal of the compound or a derivative.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom. From this map, it is possible to determine:
Absolute Configuration: For a crystal of a single enantiomer, the analysis can definitively assign the R/S configuration at the chiral C3 position. studysmarter.co.uk
Solid-State Conformation: It provides exact data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the indane ring (e.g., envelope or twist conformation) and the orientation of the amino and carboxylic acid groups in the solid state. nih.gov
Intermolecular Interactions: The crystal structure elucidates how molecules pack together, revealing intermolecular forces like hydrogen bonding (e.g., between the carboxylic acid and amino groups of adjacent molecules) and π-π stacking of the aromatic rings, which stabilize the crystal lattice. nih.gov
The structural data obtained from X-ray crystallography is considered definitive and is often used to validate results from other spectroscopic and computational methods. nih.gov
Table 2: Hypothetical X-ray Crystallographic Data for a Single Crystal of (S)-3-aminoindane-5-carboxylic acid This table illustrates the type of data obtained from a crystallographic experiment.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.8 Å, b = 14.5 Å, c = 9.9 Å, β = 98° |
| Molecules per Unit Cell (Z) | 4 |
| Key Bond Length (C3-N) | ~1.47 Å |
| Key Bond Angle (C2-C3-N) | ~112° |
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Solution Conformation
Chiroptical spectroscopic methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov These techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are particularly valuable for determining the absolute configuration and studying the conformational behavior of chiral molecules in solution.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov
An ECD spectrum consists of positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores (in this case, the benzene ring and the carboxylic acid group).
The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional structure of the molecule.
By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-mechanical calculations (often using Density Functional Theory, DFT) for the R and S enantiomers, the absolute configuration can be confidently assigned. nih.gov
Furthermore, changes in the ECD spectrum upon varying solvent or temperature can provide insights into conformational changes and the equilibrium between different conformers in solution. rsc.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. While closely related to ECD, ORD is an older technique. The combination of these methods provides a comprehensive picture of the chiral properties of this compound in solution, complementing the solid-state information from X-ray crystallography. nih.govrsc.org
Advanced Mass Spectrometry Techniques for Elucidation of Novel Derivatives
Advanced mass spectrometry (MS) techniques, especially when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are essential for the identification and structural elucidation of novel derivatives of this compound. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. nih.gov The fragmentation pattern observed in the mass spectrum, generated by techniques like electron impact (EI) or collision-induced dissociation (CID), gives crucial structural information.
For aminoindane compounds, derivatization is often employed to improve their volatility for GC-MS analysis and to direct fragmentation in a predictable way, aiding in structural confirmation. nih.gov Common derivatization strategies include:
Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) targets the amino group, creating amide derivatives.
Silylation: Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) can react with both the amino and carboxylic acid groups. nih.gov
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) to increase volatility.
These derivatization methods produce molecules with characteristic fragment ions that can help pinpoint the location of substituents and confirm the core indane structure in novel analogues. nih.gov For instance, the loss of the derivatized amino group or the carboxyl group would produce specific fragment ions, allowing for the characterization of new compounds synthesized from the this compound scaffold.
Table 3: Hypothetical Mass Spectrometry Data for a Trifluoroacetyl Derivative of this compound Methyl Ester
| Ion Type | m/z (Hypothetical) | Description |
|---|---|---|
| Molecular Ion [M]⁺ | 301 | Mass of the derivatized molecule |
| [M - OCH₃]⁺ | 270 | Loss of the methoxy (B1213986) group from the ester |
| [M - COOCH₃]⁺ | 242 | Loss of the entire methyl ester group |
Chromatographic Techniques for Enantiomeric Excess Determination and Chiral Resolution (e.g., Chiral HPLC)
Chromatographic techniques are fundamental for both analyzing the enantiomeric purity and for separating the enantiomers of this compound on a preparative scale.
Enantiomeric Excess (ee) Determination: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and accurate method for determining the enantiomeric excess (% ee) of a chiral mixture. yakhak.org The principle relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus their separation into two distinct peaks in the chromatogram. The relative area of the two peaks directly corresponds to the ratio of the enantiomers. Common CSPs effective for separating amino acid and amine derivatives include those based on:
Polysaccharides: Such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak IA). yakhak.org
Macrocyclic Glycopeptides: Antibiotics like teicoplanin or vancomycin (B549263) bonded to silica (B1680970) are particularly effective for underivatized amino acids. sigmaaldrich.comnih.gov
Pirkle-type phases: These phases rely on π-π interactions, hydrogen bonding, and steric effects for separation. scas.co.jp
Chiral Resolution: The separation of a racemic mixture into its individual enantiomers, known as chiral resolution, can be achieved by several methods.
Preparative Chiral HPLC: This is a direct scale-up of the analytical HPLC method, where larger amounts of the racemic mixture are injected onto a larger-diameter chiral column to isolate gram quantities of each pure enantiomer. scas.co.jp
Diastereomeric Salt Formation: This classical method involves reacting the racemic this compound with a single, pure enantiomer of another chiral compound (a resolving agent). acs.org Since the starting compound is an amino acid, it can be reacted with either a chiral acid (reacting with the amino group) or a chiral base (reacting with the carboxylic acid group). For example, reacting the racemate with a chiral acid like (+)-tartaric acid would produce two diastereomeric salts: (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. Once separated, the pure enantiomer of the target compound is recovered by removing the resolving agent. acs.org
Table 4: Summary of Chiral HPLC Resolution Techniques for this compound
| Technique | Principle | Typical Stationary/Mobile Phase | Application |
|---|---|---|---|
| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | CSP: Polysaccharide or macrocyclic glycopeptide based. Mobile Phase: Hexane/Ethanol or aqueous buffers. | Analytical % ee determination; Preparative separation. |
| Indirect Chiral HPLC | Derivatization with a chiral agent to form diastereomers, which are then separated on a standard (achiral) HPLC column. | Stationary Phase: Standard C18 or silica. Mobile Phase: Standard reversed-phase or normal-phase eluents. | Analytical % ee determination. |
Theoretical and Computational Chemistry Studies of 3 Aminoindane 5 Carboxylic Acid
Computational chemistry provides powerful tools to investigate the properties of 3-aminoindane-5-carboxylic acid at an atomic level. These theoretical studies offer deep insights into the molecule's electronic structure, conformational dynamics, reactivity, and interactions with biological targets, complementing experimental data and guiding further research.
Applications As a Molecular Scaffold in Chemical and Biological Research
Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues
The development of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a significant strategy in drug discovery. A major challenge with natural peptides is their conformational flexibility and susceptibility to enzymatic degradation. nih.gov Incorporating rigid structural elements, such as cyclic amino acids, is a well-established approach to overcome these limitations. nih.govmdpi.com
The incorporation of constrained amino acids into peptide sequences is a powerful tool for controlling the peptide's three-dimensional structure. This conformational control is crucial for enhancing binding affinity and specificity to biological targets like receptors and enzymes. nih.gov The rigid framework of compounds like 3-aminoindane-5-carboxylic acid can lock a portion of the peptide backbone into a desired conformation, reducing the entropic penalty upon binding. While direct incorporation of this compound is not extensively documented in readily available literature, the principle is demonstrated by the use of similar constrained amino acids, such as other cyclic and bicyclic β-amino acids. mdpi.com For instance, the substitution of proline with alicyclic β-amino acids in opioid peptides has been shown to be well-tolerated and can lead to high receptor affinity. nih.gov
Table 1: Examples of Constrained Amino Acids Used in Peptidomimetics
| Constrained Amino Acid | Peptide Class | Effect of Incorporation |
| Alicyclic β-amino acids | Opioid Peptides | High receptor affinity and selectivity nih.gov |
| Piperidine-3-carboxylic acid | Endomorphin-2 Analogues | Picomolar affinity for the MOR receptor nih.gov |
| (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid | Morphiceptin Analogues | Serves as a proline replacement in peptidomimetics mdpi.com |
This table presents examples of related constrained amino acids to illustrate the concept, as specific data for this compound is limited.
The formation of stable helical structures, such as α-helices and 3₁₀-helices, is often critical for the biological function of proteins, particularly in mediating protein-protein interactions. nih.govmdpi.com Short peptides, however, rarely form stable helices in solution. The incorporation of conformationally constrained amino acids is a key strategy to induce and stabilize helical folds. nih.gov For example, amino acids like aminoisobutyric acid (Aib) are known to promote the formation of 3₁₀-helices. nih.gov While there is a lack of specific studies on the use of this compound for this purpose, its rigid structure suggests it could serve as a potent helix-nucleating residue. By restricting the backbone dihedral angles (phi and psi), it could force the peptide chain to adopt a helical conformation. This approach has been successfully applied with other constrained building blocks to create stable helical peptides that can act as inhibitors of protein-protein interactions. nih.govnih.gov
Development of Chiral Catalysts and Ligands for Asymmetric Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric catalysis. Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are central to this field. Amino acids are a readily available source of chirality and have been extensively used as precursors for the synthesis of effective chiral ligands. nih.gov
The rigid indane backbone and the defined stereochemistry of this compound make it an attractive candidate for the design of novel chiral ligands. The amino and carboxylic acid groups provide two points for coordination or further functionalization, while the rigid scaffold can effectively transfer chiral information to the catalytic center, influencing the stereochemical outcome of a reaction. Although specific examples of ligands derived from this compound are not prominent in the literature, the general principle is well-established with other amino acid-derived ligands, such as mono-N-protected amino acid (MPAA) ligands, which have been successfully used in a variety of C-H functionalization reactions. nih.govacs.org
Utilization in Supramolecular Chemistry and Functional Materials Science (as a building block)
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Carboxylic acids are a cornerstone functional group in supramolecular chemistry due to their ability to form robust and directional hydrogen bonds, leading to the formation of well-defined assemblies like dimers, chains, and networks. ijacskros.com Amino acids, with their combination of a carboxylic acid and an amino group, offer even richer possibilities for forming intricate supramolecular architectures through a combination of hydrogen bonding and electrostatic interactions. researchgate.netmdpi.com
The structure of this compound, featuring a carboxylic acid, an amino group, and an aromatic ring, makes it an excellent building block for supramolecular assemblies and functional materials. The carboxylic acid can participate in hydrogen bonding, the amino group can also act as a hydrogen bond donor, and the aromatic ring can engage in π-π stacking interactions. These multiple non-covalent interactions can direct the self-assembly of the molecule into ordered nanostructures. While specific studies on the supramolecular behavior of this compound are not widely reported, the principles are demonstrated by a vast body of work on other aromatic amino acids and carboxylic acids. ijacskros.comresearchgate.net Such building blocks are used to create materials with potential applications in areas like catalysis, separations, and biomedicine.
Probes for Mechanistic Chemical Biology Studies (e.g., enzyme binding studies, protein interaction analysis)
Chemical probes are small molecules designed to interact with biological macromolecules in a specific manner to elucidate their function or to modulate their activity. The carboxylic acid group is a common feature in many drugs and natural ligands, playing a crucial role in binding to target proteins through interactions with positively charged or polar residues in the binding pocket. researchgate.netnih.gov
Derivatives of this compound have the potential to be developed into valuable chemical probes. The rigid indane scaffold provides a defined platform for the spatial presentation of the amino and carboxylic acid functionalities, which can mimic the interactions of natural ligands with their protein targets. The carboxylic acid can be crucial for anchoring the molecule in a specific binding site, as seen with many enzyme inhibitors. nih.govnih.gov For example, synthetic amino acid derivatives have been explored as inhibitors of digestive enzymes. nih.gov While direct studies with this compound are limited, its structural features are consistent with those of molecules used to study enzyme mechanisms and protein-protein interactions. enamine.net The functional groups on the scaffold can also be modified to introduce reporter tags (e.g., fluorescent labels or photoaffinity groups) for visualization and identification of binding partners.
Building Block for the Synthesis of Complex Organic Molecules
Carboxylic acids are one of the most versatile functional groups in organic synthesis, serving as a precursor to a wide array of other functionalities and as a key component in the construction of complex molecular frameworks. enamine.netnih.gov Amino acids, in particular, are fundamental building blocks in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. numberanalytics.com The synthesis of 2-aminoindane-2-carboxylic acid, a related compound, highlights the utility of the aminoindane scaffold in providing access to novel amino acid analogues. nih.gov
This compound, with its bifunctional nature and rigid stereodefined core, is a valuable starting material for the synthesis of more complex molecules. The amino group can be acylated or alkylated, and the carboxylic acid can be converted into esters, amides, or other functional groups. These transformations allow for the elaboration of the scaffold into a variety of target structures. For instance, adamantane-based amino acids have been used as building blocks for the synthesis of constrained heteropeptides. researchgate.net Similarly, this compound could be employed in the synthesis of novel pharmaceutical agents, agrochemicals, or materials with unique properties. chemimpex.comgoogle.comresearchgate.net
Mechanistic Investigations of Molecular Interactions
Elucidation of Specific Molecular Recognition Principles in Model Systems
The molecular recognition of 3-aminoindane-5-carboxylic acid by biological macromolecules is dictated by the specific arrangement of its functional groups: the primary amine, the carboxylic acid, and the rigid indane scaffold. These features enable a variety of non-covalent interactions that are crucial for binding to target proteins, such as enzymes or receptors.
In model systems, the amino group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. The carboxylic acid group, typically deprotonated to a carboxylate, serves as a hydrogen bond acceptor and can also form salt bridges with positively charged residues such as lysine (B10760008) or arginine.
The indane ring system, being a bicyclic aromatic structure, contributes to binding through hydrophobic interactions and van der Waals forces with nonpolar regions of a protein's active site. Furthermore, the rigid nature of the indane scaffold restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding compared to more flexible molecules, potentially resulting in higher binding affinity. The constrained conformation also presents the amino and carboxyl groups in a defined spatial orientation, which can be critical for selective recognition by a specific protein target. For instance, in enzymes like alanine (B10760859) racemase, which acts on amino acids, the precise positioning of these groups relative to catalytic residues in the active site is paramount for substrate binding and turnover or inhibition. nih.govwikipedia.org
Stereoelectronic Requirements for Intermolecular Interactions
The intermolecular interactions of this compound are governed by specific stereoelectronic requirements. These refer to the influence of the spatial arrangement of orbitals and electron density on the molecule's ability to interact with a binding partner. The rigid indane backbone imposes significant geometric constraints on the orientation of the amino and carboxylic acid functional groups.
The chirality at the 3-position of the indane ring is a critical determinant of biological activity. The (R)- and (S)-enantiomers will present the amino group in different three-dimensional orientations. This stereochemical difference can lead to significant variations in binding affinity and efficacy, as one enantiomer may achieve a more favorable set of interactions with a chiral biological target than the other. For example, studies on related 1-aminoindans have shown that the R-isomer can be more potent than the S-isomer at certain receptors, highlighting the importance of stereochemistry in molecular recognition.
The electronic properties of the indane ring also play a role. The aromatic portion of the indane system can participate in π-π stacking or cation-π interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cationic groups in a protein's binding site. The electron-donating or -withdrawing nature of substituents on the aromatic ring, though absent in the parent this compound, would further modulate these interactions in its derivatives.
Structure-Activity Relationships (SAR) Focused on Molecular Binding and Reactivity
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, SAR principles can be inferred from research on related aminoindane and amino acid analogues. nih.govresearchgate.net The core structure presents three key regions for modification: the amino group, the carboxylic acid, and the indane scaffold.
The Amino Group: The primary amine at the 3-position is a key interaction point. N-alkylation (e.g., converting the -NH2 to -NHCH3 or -N(CH3)2) would alter its hydrogen bonding capacity and basicity. In many systems, such modifications can modulate binding affinity and selectivity for different biological targets.
The Carboxylic Acid Group: The carboxylate at the 5-position is crucial for interactions with positively charged residues. Esterification or conversion to an amide would neutralize the negative charge and eliminate the potential for ionic bonding, likely reducing affinity for targets that rely on this interaction. The position of the carboxylic acid on the aromatic ring is also critical; moving it to other positions would significantly alter the geometry of interaction with a target protein.
The Indane Scaffold: The rigid indane structure can be modified by adding substituents to the aromatic ring or the cyclopentane (B165970) portion. For example, adding hydroxyl or methoxy (B1213986) groups to the aromatic ring can introduce new hydrogen bonding opportunities and alter the electronic properties of the system. Studies on other aminoindans, such as 5-methoxy-2-aminoindan (MEAI), have shown that such substitutions can dramatically shift the selectivity profile of the compound. nih.gov
The following table illustrates SAR for related aminoindane compounds at monoamine transporters, demonstrating how substitutions on the indane ring affect their potency.
| Compound | Substitution | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) |
| 2-AI | None | 86 | 439 | >10,000 |
| 5-MeO-AI | 5-methoxy | 511 | 8,760 | 410 |
| MDAI | 5,6-methylenedioxy | 1,280 | 4,590 | 411 |
| MMAI | 5-methoxy-6-methyl | 8,910 | >10,000 | 82 |
| Data sourced from studies on 2-aminoindane derivatives and their interaction with monoamine transporters (NET, DAT, SERT). EC50 values represent the concentration for 50% maximal effect. nih.gov |
Kinetic and Thermodynamic Characterization of Binding Events (e.g., in vitro affinity measurements with purified biomolecules)
The characterization of the binding of this compound to a purified biomolecule, such as an enzyme, involves a variety of in vitro assays to determine the kinetic and thermodynamic parameters of the interaction. These measurements are essential for quantifying the affinity and binding mechanism.
Kinetic parameters describe the rates of the binding and dissociation processes:
Association rate constant (k_on): This measures how quickly the compound binds to its target.
Dissociation rate constant (k_off): This measures how quickly the compound dissociates from the target. A lower k_off value indicates a longer residence time of the compound on its target, which can be a desirable property for sustained biological effect.
Thermodynamic parameters describe the energy of the binding at equilibrium:
Dissociation constant (K_d): This is the ratio of k_off to k_on (K_d = k_off/k_on) and is a measure of binding affinity. A lower K_d value indicates a higher affinity. K_d can be determined experimentally using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Inhibitory constant (K_i): For enzyme inhibitors, the K_i value represents the concentration of inhibitor required to reduce the enzyme's activity by half. It is a measure of the inhibitor's potency.
IC50: This is the concentration of an inhibitor that produces 50% inhibition of a biological or biochemical function. It is a commonly reported value but can be dependent on the experimental conditions.
Thermodynamic analysis through methods like ITC can also provide information on the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). This can reveal the nature of the binding forces, such as whether the interaction is driven by hydrogen bonds and van der Waals forces (enthalpically driven) or by the hydrophobic effect (entropically driven).
The following table shows representative binding affinity data for related aminoindane compounds at various receptors, illustrating the types of data obtained from such studies.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 2-AI | α2A-adrenergic | 134 |
| 2-AI | α2C-adrenergic | 41 |
| 5-MeO-AI | 5-HT2B | 598 |
| MMAI | 5-HT2B | 419 |
| Data sourced from in vitro binding assays of 2-aminoindane derivatives. nih.gov |
Rational Design Principles for Modulating Molecular Interactions
The rational design of analogues of this compound to modulate their molecular interactions would be guided by several established principles in medicinal chemistry. The goal is to optimize the compound's affinity, selectivity, and other properties for a specific biological target.
Conformational Restriction: The inherent rigidity of the indane nucleus is a form of conformational restriction. Further modifications, such as introducing additional ring systems or bulky groups, could further limit the rotational freedom of the molecule. This can lock the compound into a bioactive conformation, increasing affinity and potentially selectivity.
Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's characteristics. For example, the carboxylic acid could be replaced with a tetrazole group, which is a common bioisostere for carboxylic acids. This could maintain the acidic nature and hydrogen bonding capabilities while potentially altering metabolic stability or cell permeability.
Structure-Based Design: If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography or cryo-electron microscopy), computational docking studies can be used to predict how analogues of this compound would bind. This allows for the design of new molecules with substituents that can form specific favorable interactions with the active site, such as additional hydrogen bonds or hydrophobic contacts. For instance, if a hydrophobic pocket is identified near the indane ring, adding a small alkyl or halogen substituent to the ring could enhance binding affinity. nih.gov
Fragment-Based Drug Discovery: In this approach, small molecular fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. The aminoindane core itself could be considered a fragment, and modifications could be guided by the identification of other small molecules that bind in adjacent pockets of the target's active site.
By applying these principles, medicinal chemists can systematically modify the structure of this compound to fine-tune its interactions with a biological target, leading to compounds with improved potency and selectivity.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of chiral molecules like 3-aminoindane-5-carboxylic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and scalability. nih.govnih.gov
Continuous flow systems are particularly advantageous for the synthesis of chiral amines and amino acids. nih.govwhiterose.ac.uk They enable precise temperature and pressure control, which is crucial for stereoselective reactions. Furthermore, the use of packed-bed reactors with immobilized catalysts or enzymes can streamline purification and catalyst recycling, making the process more efficient and sustainable. nih.govnih.gov For instance, the continuous flow synthesis of chiral amines has been demonstrated using immobilized transaminases, which could be adapted for the production of this compound. rsc.org
Automated fast-flow peptide synthesis (AFPS) has revolutionized the production of long peptide chains, and similar principles can be applied to the synthesis of peptidomimetics incorporating non-canonical amino acids like this compound. amidetech.comacs.org This automation allows for rapid, residue-specific optimization of coupling conditions, leading to high-fidelity synthesis of complex molecules. amidetech.com The integration of flow chemistry with automated platforms promises to accelerate the discovery and development of novel compounds based on the this compound scaffold.
Application of Advanced Spectroscopic Methods for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.combirmingham.ac.uk For the synthesis of a chiral molecule like this compound, in situ spectroscopic techniques are crucial for optimizing stereoselectivity and yield. chemistryworld.com
Advanced spectroscopic methods such as Raman optical activity (ROA) and vibrational circular dichroism (VCD) are powerful tools for studying chiral molecules in solution. nih.govrsc.org These techniques provide detailed information about the three-dimensional structure and conformation of chiral compounds. rsc.orgresearchgate.net The application of in situ Raman and mid-infrared (IR) spectroscopy in flow reactors allows for continuous monitoring of reaction progress and product quality. rsc.org This real-time analysis is essential for maintaining control over the reaction and ensuring the desired enantiomer is produced with high purity. chemistryworld.comchromatographyonline.com The development of more sensitive and robust in situ monitoring techniques will be instrumental in advancing the efficient synthesis of this compound and its derivatives. researchgate.netgoogle.com
Chemoinformatics and Machine Learning in Rational Design and Virtual Screening
Chemoinformatics and machine learning are transforming the field of drug discovery and materials science by enabling the rational design and virtual screening of vast chemical libraries. hilarispublisher.comtaylorfrancis.comnih.gov These computational tools can be leveraged to explore the chemical space around the this compound scaffold and identify derivatives with desired properties. mdpi.comu-strasbg.fr
Virtual screening techniques, powered by machine learning algorithms, can predict the binding affinity of molecules to specific protein targets, thereby accelerating the identification of potential drug candidates. neurips.ccresearchgate.net For instance, machine learning models can be trained on existing data to predict the biological activity of novel peptides and peptidomimetics containing constrained amino acids. cqdm.orgnih.gov This approach significantly reduces the time and cost associated with experimental screening. hilarispublisher.com Furthermore, chemoinformatics can aid in the design of focused libraries of this compound derivatives with optimized pharmacokinetic and pharmacodynamic properties. pharmafeatures.com The synergy between computational prediction and experimental validation will be a key driver of innovation in the application of this unique amino acid. cqdm.org
Development of Novel Methodologies for Chirality Transfer and Amplification
The synthesis of enantiomerically pure compounds is a central challenge in modern organic chemistry. For this compound, the development of novel methods for chirality transfer and amplification is a significant area of ongoing research. Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer, is a particularly powerful strategy. nih.gov
Recent advancements include the use of chiral solvents to induce and amplify chirality in catalytic reactions. acs.orgnih.gov This approach, where the chirality of the reaction medium influences the stereochemical outcome, offers a novel way to control enantioselectivity. nih.gov Asymmetric autocatalysis, where the chiral product itself acts as a catalyst for its own formation, can lead to significant amplification of a small initial enantiomeric excess. nih.govacs.org The development of new catalytic systems, including organocatalysts and metal complexes, that can efficiently transfer and amplify chirality will be crucial for the large-scale and cost-effective production of enantiopure this compound. sciety.org
Exploration of New Catalytic and Bio-Catalytic Applications
The unique structural features of this compound and its derivatives make them promising candidates for applications in catalysis. As constrained amino acids, they can be incorporated into peptides to create novel organocatalysts with well-defined three-dimensional structures.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comijirt.org Enzymes such as ammonia (B1221849) lyases and transaminases are capable of catalyzing the asymmetric synthesis of amino acids and chiral amines. rsc.orgnih.govtdx.cat The application of these enzymes, either as isolated proteins or in whole-cell systems, can provide efficient and environmentally friendly routes to enantiopure this compound. mdpi.com Furthermore, enzyme engineering and directed evolution can be used to tailor the substrate specificity and catalytic activity of these biocatalysts for specific applications. mdpi.comnih.gov The development of novel biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can further streamline the synthesis of complex molecules derived from this scaffold. nih.govnih.gov
Advanced Bioengineering and Synthetic Biology Applications (e.g., non-canonical amino acid incorporation)
The incorporation of non-canonical amino acids (ncAAs) like this compound into proteins and peptides is a rapidly advancing field with profound implications for bioengineering and synthetic biology. chimia.chprinceton.edu These unnatural building blocks can introduce novel chemical functionalities, enhance protein stability, and create new therapeutic and diagnostic agents. nih.govresearchgate.net
Genetic code expansion techniques allow for the site-specific incorporation of ncAAs into proteins in living cells. mdpi.com This powerful technology enables the creation of proteins with tailored properties. For example, incorporating a constrained amino acid like this compound can enforce specific secondary structures in peptides, leading to enhanced binding affinity and biological activity. nih.govacs.org The biosynthetic machinery of cells can be engineered to produce peptides and proteins containing this and other ncAAs, opening up possibilities for the production of novel biomaterials and therapeutics. nih.gov As our ability to manipulate and expand the genetic code improves, so too will the potential applications of this compound in the realm of synthetic biology. mdpi.com
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-aminoindane-5-carboxylic acid, and what reaction conditions are critical for achieving high purity?
- Methodological Answer : Synthesis of amino-carboxylic acids typically involves multi-step reactions, such as halogenation followed by amination. For example, analogous compounds like 2-amino-5-chloropyrimidine-4-carboxylic acid are synthesized via chlorination of pyrimidine derivatives and subsequent amination under controlled temperatures (50–100°C) in solvents like ethanol or water . For this compound, similar protocols may apply, with precise pH control and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization is recommended to isolate high-purity products.
Q. How can researchers characterize the structure of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR can confirm proton and carbon environments, particularly distinguishing aromatic and carboxylic acid protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify impurities using reverse-phase columns with UV detection (e.g., at 254 nm) .
Q. What are the key solubility and stability parameters for this compound under various experimental conditions?
- Methodological Answer : Solubility can be tested in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies should evaluate degradation under light, heat, and varying pH (e.g., 2–12). For storage, maintain at room temperature in airtight, light-protected containers to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from incomplete molecular models or solvent effects. Cross-validate computational results (e.g., DFT calculations) with experimental kinetics data. Use multi-scale modeling (QM/MM) to account for solvation and steric effects. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
Q. How can researchers design experiments to study the enzyme inhibitory effects of this compound, and what controls are necessary?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates or colorimetric assays (e.g., NADH depletion) to measure inhibition kinetics. Include positive controls (known inhibitors) and negative controls (solvent-only).
- Dose-Response Curves : Test compound concentrations spanning 3–5 orders of magnitude to calculate IC values.
- Mechanistic Studies : Pre-incubate the enzyme with the compound to distinguish competitive vs. non-competitive inhibition .
Q. What advanced techniques are recommended for studying the metabolic stability and in vivo pharmacokinetics of this compound?
- Methodological Answer :
- Microsomal Stability Assays : Use liver microsomes (human or animal-derived) to assess Phase I metabolism. Monitor parent compound depletion via LC-MS/MS.
- Pharmacokinetic Profiling : Administer the compound in rodent models and collect plasma samples at timed intervals. Calculate bioavailability (), half-life (), and clearance (CL) using non-compartmental analysis .
Q. How can computational modeling optimize the derivatization of this compound for enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes, receptors) to predict binding affinities.
- ADMET Prediction : Use tools like SwissADME or ADMETlab to forecast absorption, toxicity, and metabolic pathways.
- Synthetic Feasibility : Prioritize derivatives with accessible synthetic routes (e.g., amide coupling, esterification) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne particles are generated.
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Data Analysis and Reporting
Q. How should researchers statistically analyze dose-response data for this compound to ensure reproducibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
